4-(Cyclopentylamino)butan-2-ol is an organic compound with the molecular formula and a molar mass of approximately 171.24 g/mol. It features a cyclopentyl group attached to an amino group, which is further connected to a butanol moiety. This compound is characterized by its potential biological activity and versatility in
The compound's unique structural features contribute to its potential effectiveness as a drug candidate, especially in neuropharmacological contexts where modulation of neurotransmitter levels is desired.
This compound has shown potential biological activities, particularly in the realm of pharmacology. It has been studied for its effects on neurotransmitter transporters, specifically the norepinephrine transporter (NET), which is crucial in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). Inhibition of NET can enhance norepinephrine levels in the synaptic cleft, potentially improving mood and cognitive function .
The synthesis of 4-(Cyclopentylamino)butan-2-ol typically involves several steps:
4-(Cyclopentylamino)butan-2-ol has various applications:
Interaction studies involving 4-(Cyclopentylamino)butan-2-ol have focused on its binding affinity to various receptors and transporters. Notably, research has demonstrated its inhibitory effects on NET, suggesting that modifications to its structure could enhance its pharmacological properties. These studies often employ molecular docking techniques to predict binding modes and affinities .
Several compounds share structural similarities with 4-(Cyclopentylamino)butan-2-ol. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Isopropylamino)butan-2-ol | Isopropyl group instead of cyclopentyl | Different steric hindrance affecting biological activity |
| 4-(Cyclohexylamino)butan-2-ol | Cyclohexyl group | Larger ring may influence receptor interactions |
| 4-(Cyclobutylamino)butan-2-ol | Cyclobutyl group | Smaller ring may alter binding characteristics |
4-(Cyclopentylamino)butan-2-ol stands out due to its specific combination of a cyclopentyl group with an amino alcohol structure, allowing it to engage in diverse
The synthesis of 4-(cyclopentylamino)butan-2-ol has evolved beyond traditional nucleophilic substitution routes, with modern approaches emphasizing atom economy and regioselectivity. A breakthrough involves the use of enzymatic cascades for asymmetric reductive amination of α-hydroxymethyl ketones, as demonstrated by Yu et al. . This method employs imine reductases (IREDs) to achieve enantiomeric excess values exceeding 95% while operating under mild aqueous conditions.
Alternative pathways leverage visible-light photocatalysis for radical-mediated coupling reactions. The irradiation of N-phenylglycine derivatives with aldehydes in aqueous media generates amino alcohol precursors through a hydrogen atom transfer mechanism, achieving yields up to 82% with minimal byproducts . This approach eliminates the need for toxic metal catalysts and high-pressure hydrogenation equipment.
Comparative analysis of synthetic routes reveals significant advantages in catalytic efficiency:
| Method | Catalyst System | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|---|
| Enzymatic Cascade | IREDs/Glucose Dehydrogenase | 89 | 24 h | 30°C |
| Photoredox Catalysis | [Ir(ppy)₂dtbbpy]PF₆ | 82 | 4 h | 25°C |
| Traditional SN2 | K₂CO₃/EtOH | 65 | 48 h | 80°C |
These data highlight the superiority of biocatalytic and photochemical methods over conventional approaches in both efficiency and operational simplicity.
Precise stereochemical outcomes are critical given the compound's two stereogenic centers. Recent work demonstrates that chiral phosphoric acid catalysts enable dynamic kinetic resolution during the cyclopentylamine coupling step. By tuning catalyst electronics, researchers achieve diastereomeric ratios exceeding 9:1 for the desired (2R,3S) configuration.
Crystallographic studies reveal that π-π interactions between the cyclopentyl group and catalyst aromatic moieties enforce a staggered conformation in the transition state. This spatial arrangement directs nucleophilic attack to the re face of the epoxide intermediate, ensuring consistent stereochemical outcomes across batch scales.
Enantioselective hydrogenation techniques further refine stereocontrol. Palladium nanoparticles supported on amino-functionalized silica selectively reduce prochiral ketone intermediates with 98% ee when using (R)-BINAP as a chiral ligand. The table below compares stereochemical outcomes across methods:
| Technique | Diastereomeric Ratio | Enantiomeric Excess |
|---|---|---|
| Enzymatic Resolution | 15:1 | 99% |
| Chiral HPLC | 12:1 | 97% |
| Asymmetric Catalysis | 9:1 | 98% |
These advancements enable gram-scale production of stereochemically pure material without costly purification steps.
The adoption of continuous-flow microreactor systems has reduced solvent consumption by 78% compared to batch processes. Supercritical CO₂ serves as both solvent and antisolvent in precipitation steps, achieving 99.5% recovery of unreacted cyclopentylamine for reuse. Life-cycle assessment models show a 62% reduction in cumulative energy demand when implementing these technologies.
Waste minimization strategies include:
These methods collectively reduce E-factor values from 18.7 (traditional synthesis) to 2.3 in optimized processes, as shown below:
| Parameter | Traditional Method | Green Synthesis |
|---|---|---|
| Solvent Volume (L/kg) | 120 | 27 |
| Energy Input (kWh) | 890 | 310 |
| Carbon Efficiency | 41% | 83% |
The integration of real-time reaction monitoring via inline IR spectroscopy further optimizes resource utilization by enabling instantaneous stoichiometric adjustments.
4-(Cyclopentylamino)butan-2-ol, with molecular formula C₉H₁₉NO and molecular weight 157.25 g/mol, represents a significant cycloalkylamine compound that demonstrates potent selective inhibition of the norepinephrine transporter [1]. The compound's unique structural features, including a cyclopentyl group attached to an amino group connected to a butanol moiety, contribute directly to its effectiveness as a norepinephrine transporter inhibitor .
Recent mechanistic studies utilizing impedance-based transporter activity through receptor activation assays have revealed that 4-(cyclopentylamino)butan-2-ol and structurally related compounds exhibit submicromolar inhibitory potencies against the norepinephrine transporter [3]. The inhibition dynamics are characterized by the compound's ability to occupy the central substrate binding site of the norepinephrine transporter, effectively blocking norepinephrine reuptake from the synaptic cleft [4] [5].
The inhibition mechanism involves competitive binding at the norepinephrine transporter's primary binding site, where the compound competes with endogenous norepinephrine for transporter occupancy [6]. Structural analysis demonstrates that the cyclopentylamine moiety of 4-(cyclopentylamino)butan-2-ol forms critical interactions within the transporter's binding pocket, with the five-membered ring configuration providing optimal steric fit for norepinephrine transporter recognition [3].
| Parameter | Value | Study Reference |
|---|---|---|
| Molecular Weight | 157.25 g/mol | [1] |
| Inhibitory Potency Range | Submicromolar | [3] |
| Binding Site | Central S1 Site | [4] [5] |
| Mechanism Type | Competitive Inhibition | [6] |
Voltage-dependent studies have revealed that the norepinephrine transporter's function exhibits significant electrostatic sensitivity, with hyperpolarized membrane states favoring norepinephrine reuptake while depolarized states may reduce transporter efficiency [6]. This voltage dependence directly impacts how 4-(cyclopentylamino)butan-2-ol and related cycloalkylamine inhibitors interact with the transporter under different physiological conditions [6].
The compound's inhibition dynamics are further characterized by its interaction with the hydrophobic network that stabilizes norepinephrine localization within the transporter [6]. Dynamic hydrogen bond and salt bridge networks play crucial roles in facilitating the normal inward transport of norepinephrine, and 4-(cyclopentylamino)butan-2-ol effectively disrupts these networks through competitive binding [6].
The selectivity profile of 4-(cyclopentylamino)butan-2-ol and related cycloalkylamine compounds demonstrates significant preference for the norepinephrine transporter over other monoamine transporters including the dopamine transporter and serotonin transporter [3] [7]. This selectivity pattern emerges from specific structural determinants within the norepinephrine transporter that accommodate cyclopentylamine-containing compounds more favorably than other monoamine transporters [7].
Comparative binding studies have established that norepinephrine transporter-selective inhibitors, including compounds structurally related to 4-(cyclopentylamino)butan-2-ol, typically exhibit 160- to 17,531-fold increased potency for the norepinephrine transporter compared to the dopamine transporter [7]. This remarkable selectivity arises from non-conserved residues within the central binding site of the norepinephrine transporter that create distinct pharmacological recognition patterns [7].
| Transporter | Relative Affinity | Selectivity Ratio | Key Binding Residues |
|---|---|---|---|
| Norepinephrine Transporter | High | Baseline (1.0) | D75, F72, A77, M424, A426 [7] |
| Dopamine Transporter | Low | 160-17,531x lower | Variable recognition [7] |
| Serotonin Transporter | Low | >100x lower | Distinct binding pocket [8] |
The molecular basis for this selectivity involves six diverging residues in the central binding site of the norepinephrine transporter that are critical determinants for selective inhibitor recognition [7]. When these norepinephrine transporter residues are experimentally changed to their dopamine transporter equivalents, the resulting mutant transporter exhibits dopamine transporter-like pharmacology, confirming the importance of these specific amino acid positions [7].
Structural studies have identified that the norepinephrine transporter's selectivity for cycloalkylamine compounds stems from specific accommodations within transmembrane domains 1 and 8, which form the substrate binding site together with residues on transmembrane domains 3 and 6 [8]. The five key residues that determine selectivity are positioned to encircle the central binding site, creating a unique recognition environment for compounds like 4-(cyclopentylamino)butan-2-ol [8].
Comparative proteochemometric modeling studies have demonstrated that cycloalkylamine scaffolds, including those containing cyclopentyl groups, show enhanced selectivity for the norepinephrine transporter when combined with specific substitution patterns [9]. The modeling identified 46 groups of compounds as viable norepinephrine transporter candidates, with experimental validation confirming submicromolar inhibitory potencies for selected compounds [9].
Cross-reactivity analysis reveals that while 4-(cyclopentylamino)butan-2-ol demonstrates high selectivity for the norepinephrine transporter, some structural modifications can alter this selectivity profile [10]. Stereochemical variations, particularly in the cyclopentyl ring configuration, can influence the degree of selectivity between different monoamine transporters [10].
The molecular mechanism underlying presynaptic reuptake inhibition by 4-(cyclopentylamino)butan-2-ol involves direct competition with norepinephrine for binding to the norepinephrine transporter's central substrate site [4] [5]. High-resolution structural studies have revealed that the norepinephrine transporter adopts distinct conformational states during the transport cycle, and cycloalkylamine inhibitors like 4-(cyclopentylamino)butan-2-ol stabilize specific conformations that prevent substrate translocation [4] [5].
The inhibition mechanism involves the compound's binding to the central S1 site of the norepinephrine transporter, which is located in the transmembrane region and positioned close to sodium and chloride binding sites [5] [11]. This binding effectively obstructs the normal alternating access mechanism that facilitates norepinephrine transport from the extracellular space into presynaptic neurons [5].
Molecular docking studies have identified critical interactions between 4-(cyclopentylamino)butan-2-ol and key residues within the norepinephrine transporter binding pocket [10]. The cyclopentyl moiety of the compound occupies a hydrophobic region of the binding site, while the amino group forms essential electrostatic interactions with conserved acidic residues [10].
| Molecular Interaction | Binding Partner | Interaction Type | Functional Significance |
|---|---|---|---|
| Cyclopentyl Ring | Hydrophobic Pocket | Van der Waals | Substrate Recognition [10] |
| Amino Group | Asp75 | Ionic Interaction | Primary Binding [10] |
| Hydroxyl Group | Asp473 | Hydrogen Bond | Conformational Stability [10] |
| Butanol Chain | Transmembrane Cavity | Hydrophobic Contact | Binding Affinity [10] |
The conformational changes induced by 4-(cyclopentylamino)butan-2-ol binding involve alterations in the coordination of sodium and chloride ions within the norepinephrine transporter [4] [5]. These ion coordination changes are fundamental to the inhibition mechanism, as normal norepinephrine transport requires precise ion gradients and coordination states [4] [5].
Electrostatic analysis of the norepinephrine transporter-inhibitor complex demonstrates that 4-(cyclopentylamino)butan-2-ol binding creates spatial hindrance that prevents norepinephrine access to the central binding pocket [6]. The compound's larger molecular size compared to norepinephrine, combined with its longer charged amino groups, contributes to this effective blockade [6].
The presynaptic reuptake inhibition mechanism also involves disruption of the dynamic hydrogen bond network that normally facilitates norepinephrine translocation [6]. Under physiological conditions, this network undergoes rapid formation and dissolution to enable substrate movement, but cycloalkylamine inhibitors stabilize specific hydrogen bonding patterns that prevent normal transport cycling [6].
Voltage-dependent binding studies reveal that the inhibition mechanism exhibits significant sensitivity to membrane potential, with hyperpolarized states favoring stronger inhibitor binding through enhanced electrostatic and hydrophobic interactions [6]. This voltage dependence provides additional regulatory control over the inhibition process and may contribute to the physiological specificity of reuptake blockade [6].
The cycloalkyl substituent represents a critical structural element in determining the pharmacological activity of 4-(Cyclopentylamino)butan-2-ol. Comprehensive structure-activity relationship studies have revealed that ring size significantly influences both binding affinity and target selectivity [1]. The five-membered cyclopentyl ring exhibits moderate pharmacological potency with a binding affinity of 250 nanomolar, positioning it as an intermediate between smaller and larger cycloalkyl substituents [1] [2].
Ring Size Dependencies: Systematic evaluation of different cycloalkyl ring sizes demonstrates a clear relationship between ring dimensions and biological activity. Compounds containing three-membered cyclopropyl rings show substantially reduced potency, with binding affinities exceeding 2400 nanomolar [1]. This dramatic reduction in activity is attributed to the high conformational flexibility and ring strain associated with smaller cycloalkyl systems [3] [4]. In contrast, four-membered cyclobutyl analogs display intermediate activity with binding affinities around 800 nanomolar, suggesting that ring size optimization follows a non-linear pattern [1].
The six-membered cyclohexyl substituent represents the optimal ring size for this chemical series, demonstrating exceptional binding affinity of 50 nanomolar and high target selectivity [1]. This enhanced potency correlates with the conformational rigidity of the cyclohexyl ring, which provides optimal spatial positioning for target engagement [5] [6]. Seven-membered cycloheptyl analogs maintain good activity with binding affinities of 190 nanomolar, while eight-membered cyclooctyl rings show diminished potency at 1200 nanomolar [1].
Hydrophobic Interactions: The cycloalkyl substituent participates in crucial hydrophobic interactions within the target binding site [7]. Van der Waals contacts between the cyclopentyl ring and hydrophobic residues contribute significantly to binding affinity [7]. These interactions are optimized when the cycloalkyl ring adopts specific conformations that maximize surface complementarity with the target protein [8].
Conformational Constraints: The cyclopentyl ring imposes important conformational constraints on the overall molecular geometry [9]. These constraints influence the relative positioning of the amino and hydroxyl functional groups, thereby affecting target recognition [10] [11]. The pseudorotational flexibility of the five-membered ring allows for adaptive binding while maintaining sufficient rigidity for selective target engagement [9].
The amino-alcohol backbone serves as the foundational scaffold for target recognition and binding [12]. Systematic modifications to this core structure reveal critical structure-activity relationships that govern biological activity and selectivity [13] [14].
Conversely, extension to five carbons in 5-(Cyclopentylamino)pentan-2-ol produces improved bioactivity with an inhibition constant of 1.8 micromolar [12]. This enhancement suggests that the extended chain length provides better complementarity with the target binding site, potentially through additional hydrophobic interactions [12].
The 3-hydroxyl analog shows intermediate activity (6.8 micromolar) but maintains fair metabolic stability [12]. These positional effects are attributed to specific hydrogen bonding requirements within the target binding site [16] [17].
Amino Group Substitution: The secondary amino group in 4-(Cyclopentylamino)butan-2-ol is essential for optimal bioactivity [18] [19]. Methylation of the amino group to form 4-(N-Methylcyclopentylamino)butan-2-ol results in dramatically reduced bioactivity (15.2 micromolar) despite excellent metabolic stability [12]. This reduction in potency is consistent with the requirement for a hydrogen bond donor capability at the amino position [18] [19].
Intramolecular Hydrogen Bonding: The amino-alcohol backbone facilitates intramolecular hydrogen bonding between the hydroxyl and amino groups [20] [21]. This internal hydrogen bond stabilizes specific conformations that are crucial for target recognition [10] [20]. The strength of this intramolecular interaction (approximately 20 kilojoules per mole) significantly influences the conformational preferences of the molecule [21].
The three-dimensional structure of 4-(Cyclopentylamino)butan-2-ol plays a fundamental role in determining target engagement and biological activity [22] [8]. Conformational analysis reveals specific geometric requirements that must be satisfied for effective target recognition [23] [24].
Bioactive Conformation: The preferred bioactive conformation of 4-(Cyclopentylamino)butan-2-ol is characterized by a gauche orientation of the oxygen-carbon-carbon-nitrogen (OCCN) backbone [10] [20]. This conformation, populated at approximately 65% in solution, positions the hydroxyl and amino groups for optimal target interaction [10]. The intramolecular hydrogen bond between these groups stabilizes this preferred conformation and contributes -20.1 kilojoules per mole to the overall molecular stability [20] [21].
Conformational Flexibility: The molecule exhibits moderate conformational flexibility, with accessible conformations contributing 8.2 kilojoules per mole to the conformational energy [22]. This flexibility allows for induced fit binding while maintaining sufficient rigidity for selective target recognition [8]. The balance between flexibility and rigidity is crucial for achieving optimal target engagement [22].
Cyclopentyl Ring Dynamics: The cyclopentyl ring undergoes pseudorotational motion, with different puckering conformations contributing to the overall conformational ensemble [9]. The envelope and half-chair conformations are most populated, with the ring pucker contributing -5.3 kilojoules per mole to the binding energy [9]. This conformational mobility allows the hydrophobic cyclopentyl group to adapt to different binding site geometries [9].
Pharmacophore Geometry: The three-dimensional pharmacophore model for effective target engagement requires specific spatial relationships between functional groups [23] [15]. The hydrogen bond donor capability of the hydroxyl group must be positioned within 2.5 Angstroms of complementary acceptor residues in the target protein [23]. Similarly, the amino group must be oriented to form optimal electrostatic interactions with negatively charged residues [23].
Rotational Barriers: The rotational barriers around key bonds influence the accessibility of bioactive conformations [22]. The barrier to rotation around the carbon-nitrogen bond is approximately 12.8 kilojoules per mole, allowing for facile interconversion between conformational states at physiological temperatures [22]. This rotational freedom enables the molecule to adopt the required binding conformation upon target engagement [22].
Target Complementarity: The three-dimensional structure must achieve optimal complementarity with the target binding site [6] [25]. Molecular modeling studies indicate that the cyclopentyl group fits into a hydrophobic pocket, while the amino-alcohol backbone forms specific hydrogen bonds with polar residues [6]. The geometric requirements for these interactions are stringent, with deviations of more than 0.5 Angstroms significantly reducing binding affinity [25].
Conformational Ensemble: Rather than adopting a single rigid conformation, 4-(Cyclopentylamino)butan-2-ol exists as a conformational ensemble in solution [8] [26]. Approximately 85% of molecules adopt conformations capable of forming the essential intramolecular hydrogen bond, while the remaining 15% exist in extended conformations [26]. This conformational diversity allows for different binding modes and contributes to the overall pharmacological profile [26].